molecular formula C52H53N3O6S3 B3026999 12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid CAS No. 1207638-53-6

12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid

Cat. No.: B3026999
CAS No.: 1207638-53-6
M. Wt: 912.2 g/mol
InChI Key: HXSDFCKKOUCOIZ-DOESQJKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex molecule featuring a dodecanoic acid backbone conjugated with two thiazolidinone rings, a carboxymethyl group, and a cyclopenta[b]indolyl moiety substituted with a diphenylethenylphenyl group. Its extended hydrophobic chain may influence membrane permeability, while the aromatic systems could contribute to π-π stacking interactions.

Properties

IUPAC Name

12-[(5E)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H53N3O6S3/c56-46(57)23-14-6-4-2-1-3-5-7-15-30-53-50(61)48(64-52(53)62)51-54(34-47(58)59)49(60)45(63-51)33-36-26-29-44-42(32-36)40-21-16-22-43(40)55(44)39-27-24-35(25-28-39)31-41(37-17-10-8-11-18-37)38-19-12-9-13-20-38/h8-13,17-20,24-29,31-33,40,43H,1-7,14-16,21-23,30,34H2,(H,56,57)(H,58,59)/b45-33+,51-48+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSDFCKKOUCOIZ-DOESQJKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C/4\C(=O)N(/C(=C\5/C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)/S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H53N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid is a complex organic molecule with significant potential for various biological activities. This article synthesizes existing research findings regarding its biological activity and mechanisms of action.

Structural Characteristics

This compound features multiple functional groups, including:

  • Thiazolidine rings
  • Indole derivatives
  • Carboxymethyl groups
    These structural elements contribute to its diverse biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structure allows it to modulate the activity of these targets through various biochemical pathways, including:

  • Signal transduction
  • Gene expression
  • Metabolic processes

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities. The following table summarizes some related compounds and their known activities:

Compound NameStructural FeaturesBiological Activity
Compound AThiazolidine ringAntimicrobial
Compound BIndole derivativeAnticancer
Compound CCarboxylic acidAnti-inflammatory

The unique combination of structural elements in 12-[(5E)-5...dodecanoic acid may enhance its effectiveness compared to similar compounds by providing multiple mechanisms of action against various biological targets.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating thiazolidinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MDA-MB-231) carcinoma cells. The IC50 values indicated promising anticancer potential with minimal toxicity to normal cells .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains in vitro. The presence of the thiazolidine ring is often linked to enhanced antimicrobial activity .
  • Anti-inflammatory Effects : Research has suggested that compounds with carboxylic acid functionalities can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Graph-Based Comparison :
The compound’s structural complexity necessitates advanced comparison methods. Graph-based algorithms directly compare molecular topologies, offering higher accuracy than chemical fingerprints . For example, subgraph matching could identify shared motifs with benzimidazole-sulfonyl derivatives (e.g., compounds 5e and 5f in ), which also feature sulfonyl groups and aromatic systems. However, computational costs for graph-based methods are significant .

3D Similarity Metrics: PubChem3D’s metrics (shape similarity ST, feature similarity CT, and combined ComboT) could quantify its 3D similarity to analogs like thiazolidinone-containing molecules (e.g., Gewald synthesis derivatives in ). A ST ≥ 0.8 and CT ≥ 0.5 would classify it as a "neighbor" to compounds with overlapping steric and functional features .

Similarity Coefficients: Binary fingerprint-based coefficients (e.g., Tanimoto) may underperform for this compound due to its unique substituents. However, hybrid approaches like GEM-Path, which combine Tanimoto coefficients with subgraph matching, could better capture its similarity to other thiazolidinone derivatives .

Physicochemical and Functional Comparisons

Table 1 compares key properties of the target compound with structurally related analogs:

Property Target Compound Thiazolidinone Derivatives (e.g., ) Benzimidazole-Sulfonyl Analogs (e.g., )
Molecular Weight ~900–1000 (estimated) 250–400 500–600
Key Functional Groups Thiazolidinone, sulfanylidene Thiophene, pyrimidine Benzimidazole, sulfonyl
Hydrophobicity High (dodecanoic acid chain) Moderate Low to moderate
Similarity Score (Tanimoto) N/A ~40–60% (estimated) ~30–50% (estimated)
Potential Bioactivity Hypothesized: Anticancer Antimicrobial, antitumor Proton pump inhibition

Note: Data estimated based on structural analogs in referenced evidence .

Research Findings and Limitations

  • Synthetic Challenges : The compound’s intricate structure likely requires multi-step synthesis, similar to Gewald thiophene derivatives () or benzimidazole sulfonates (). Ultrasound-mediated protocols (as in ) might improve yield .
  • Activity Prediction: Its thiazolidinone rings are associated with kinase inhibition (e.g., cyclin-dependent kinases), but the diphenylethenyl group may introduce steric hindrance, reducing binding efficiency compared to smaller analogs .
  • Limitations : Computational methods face challenges in handling its conformational flexibility. PubChem3D’s limitation to 10 conformers per compound may overlook critical binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid
Reactant of Route 2
Reactant of Route 2
12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid

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